Vinyl neodecanoate

説明

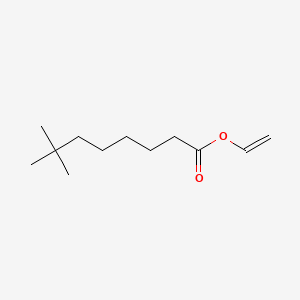

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethenyl 7,7-dimethyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-5-14-11(13)9-7-6-8-10-12(2,3)4/h5H,1,6-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFJAZCVMOXQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274216 | |

| Record name | Ethenyl 7,7-dimethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl neodecanoate is a colorless liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neodecanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

greater than 175 °F (USCG, 1999) | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

51000-52-3, 26544-09-2, 195321-14-3 | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl tert-decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethenyl 7,7-dimethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl tert-decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vinyl neodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

-4 °F (USCG, 1999) | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Process Engineering for Vinyl Neodecanoate

Fundamental Synthetic Routes to Vinyl Neodecanoate Monomer

The synthesis of this compound is primarily achieved through several key chemical pathways. These routes differ in their starting materials, reaction mechanisms, and industrial applicability. The most prominent methods include transvinylation, direct vinylation with ethylene (B1197577), and the acetylene (B1199291) process.

Transvinylation: This is a widely employed method involving the reaction of neodecanoic acid with a vinyl ester, most commonly vinyl acetate (B1210297). The process is an equilibrium-driven reaction where the vinyl group is transferred from vinyl acetate to neodecanoic acid, yielding this compound and acetic acid as a byproduct. To shift the equilibrium towards the product side, the more volatile acetic acid is often continuously removed from the reaction mixture. This technique, known as reactive distillation, is suitable for both semi-continuous and continuous production processes.

Direct Vinylation: This route involves the direct reaction of neodecanoic acid with ethylene and oxygen. It represents a more direct path to the monomer compared to transvinylation, as it avoids the use of vinyl acetate as a transfer agent. This method typically requires a dual-catalyst system to facilitate the oxidative coupling of ethylene to the carboxylic acid. While promising, achieving high yields and selectivity can be challenging.

Acetylene Method: An older but still relevant method involves the reaction of neodecanoic acid with acetylene gas. This process is catalyzed by metal salts, such as zinc carboxylates. The acetylene method can produce high-purity this compound and is suitable for large-scale production, but it requires stringent safety management due to the handling of highly reactive acetylene gas.

Esterification: The direct esterification of neodecanoic acid with vinyl alcohol is theoretically possible but impractical on a large scale due to the instability of vinyl alcohol, which readily tautomerizes to acetaldehyde. However, the term esterification is sometimes used more broadly to describe the transvinylation reaction with vinyl acetate in the presence of an acid catalyst. caloongchem.com

| Synthetic Route | Reactants | Primary Product | Key Byproduct | Typical Catalyst Type |

| Transvinylation | Neodecanoic Acid, Vinyl Acetate | This compound | Acetic Acid | Palladium-based complexes |

| Direct Vinylation | Neodecanoic Acid, Ethylene, Oxygen | This compound | Water, others | Palladium-Copper (Pd-Cu) systems |

| Acetylene Method | Neodecanoic Acid, Acetylene | This compound | None (ideally) | Zinc salts |

Advanced Catalytic Systems in Synthesis

The efficiency and selectivity of this compound synthesis are heavily dependent on the catalytic system employed. Research has focused on developing more active, stable, and environmentally benign catalysts.

Palladium-Based Catalysts: Palladium catalysts are the cornerstone of modern transvinylation and direct vinylation processes.

For Transvinylation: Homogeneous catalysts such as palladium(II) acetate complexed with bidentate nitrogen ligands like 2,2′-bipyridyl or 1,10-phenanthroline (B135089) are highly effective. These complexes facilitate the vinyl interchange between vinyl acetate and neodecanoic acid. Historically, mercury-based salts were used but have been phased out due to their high toxicity. Ruthenium-based catalysts have also been investigated as alternatives.

For Direct Vinylation: A novel palladium-copper (Pd-Cu) based catalyst system has been designed for the reaction of neodecanoic acid with ethylene and oxygen. In this system, the palladium catalyst (e.g., Pd(0) colloid) is the primary catalyst, while a copper promoter, such as Cu(II) 2-ethylhexanoate (B8288628), acts as a pro-oxidant. This dual-catalyst approach can achieve yields greater than 80%.

Zinc-Based Catalysts: Zinc carboxylates are traditionally used for the synthesis of vinyl esters from carboxylic acids and acetylene. These catalysts are effective for the addition of the carboxylic acid across the acetylene triple bond.

Enzymatic Catalysts (Biocatalysis): Lipases have been explored for the transesterification of vinyl acetate with neodecanoic acid. This biocatalytic approach offers high selectivity under mild reaction conditions. However, challenges such as lower yields compared to metal catalysis and potential enzyme denaturation at elevated temperatures have limited its large-scale industrial adoption so far.

| Catalyst System | Synthetic Route | Description | Example(s) |

| Palladium-Bidentate Ligand Complex | Transvinylation | Homogeneous catalyst for vinyl group transfer. | Palladium(II) acetate with 2,2′-bipyridyl |

| Palladium-Copper (Pd-Cu) | Direct Vinylation | Dual-catalyst system; Pd for vinylation, Cu as pro-oxidant. | Pd(0) colloid and Cu(II) 2-ethylhexanoate |

| Zinc Carboxylates | Acetylene Method | Catalyst for the addition of carboxylic acid to acetylene. | Zinc neodecanoate bdmaee.net, Zinc acetate |

| Lipases | Transvinylation (Biocatalysis) | Enzyme catalyst for transesterification under mild conditions. | Novozym® 435 mdpi.com |

Green Chemistry Principles and Sustainable Synthetic Practices

Applying green chemistry principles to this compound production aims to reduce its environmental footprint by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Atom Economy: Synthetic routes are evaluated based on how efficiently they incorporate reactant atoms into the final product. The direct vinylation of neodecanoic acid with ethylene theoretically offers a high atom economy. Transvinylation is also efficient, especially when the acetic acid byproduct is recovered and utilized.

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of palladium, zinc, or enzymes is inherently greener than using stoichiometric reagents. A key goal in sustainable practice is the development of highly active catalysts that can be used in very low concentrations and recycled effectively. For instance, the Pd-Cu catalyst system used in direct vinylation has been shown to be recyclable for multiple cycles.

Less Hazardous Chemical Synthesis: A significant step towards greener synthesis has been the replacement of highly toxic mercury-based catalysts with less hazardous palladium and ruthenium systems. The exploration of biocatalysis using non-toxic, biodegradable enzymes represents a further advance in this area. mdpi.comethz.ch Similarly, zinc neodecanoate is noted as a non-toxic and biodegradable compound, making it a safer alternative to other metal salts. bdmaee.net

Use of Renewable Feedstocks: While the primary feedstocks for this compound are currently derived from petrochemical sources, the principles of green chemistry encourage a shift towards renewable resources. The use of biocatalysts, which are themselves derived from renewable biological sources, is a step in this direction. researchgate.net Research into producing platform chemicals like furfural (B47365) from biomass could eventually provide renewable pathways to the building blocks for monomers like this compound.

Process Optimization for High Purity this compound Production in Research Scale

Achieving high purity this compound on a research scale requires careful optimization of reaction conditions and effective purification strategies. The goal is to maximize the conversion of reactants while minimizing the formation of impurities.

Optimization of Reaction Conditions:

Temperature and Pressure: Reaction conditions are carefully controlled to optimize the yield and quality of the product. caloongchem.com For the transvinylation process, reactive distillation is performed at reflux temperature. In the direct vinylation route, specific temperatures (e.g., 110 °C) and pressures (e.g., 300 psi ethylene, 500 psi air) are maintained.

Catalyst and Reactant Concentration: The molar ratio of reactants and the concentration of the catalyst are critical parameters. For example, in the palladium-catalyzed transvinylation, the molar ratio of vinyl acetate to acetic acid removed from the reactor is controlled to drive the reaction.

Use of Additives: Certain additives can enhance reaction rates and yields. In the direct vinylation process, the addition of lithium chloride (LiCl) has been shown to significantly increase the formation rate of the vinyl ester.

Purification and Analysis:

Separation Techniques: Following the reaction, the crude product is a mixture containing this compound, unreacted starting materials, the catalyst, and byproducts like acetic acid or acetaldehyde. caloongchem.com Purification is commonly achieved through:

Distillation: Vacuum distillation is used to separate the high-boiling this compound from more volatile components like vinyl acetate and acetic acid. caloongchem.com

Extraction and Filtration: These methods are used to remove catalysts and other solid or soluble impurities. caloongchem.com

Analytical Monitoring: The progress of the reaction and the purity of the final product are monitored using analytical techniques. High-performance liquid chromatography (HPLC) is often used to analyze samples from the reaction mixture periodically. Gas chromatography (GC) is employed to quantify the final purity, which is typically specified as >95%. lookchem.com

The table below summarizes key parameters in a research-scale optimization study for the direct vinylation synthesis.

| Parameter | Condition 1 | Condition 2 | Condition 3 (this compound) |

| Temperature (°C) | 110 | 110 | 110 |

| Ethylene Pressure (psi) | 300 | 300 | 300 |

| Air Pressure (psi) | 500 | 500 | 500 |

| LiCl Concentration (M) | 0 | 0.1 | 0.1 |

| Reaction Time (hr) | 2 | 1 | 1 |

| Formation Rate (mol/L·hr) | 0.2 | 0.4 | 0.3 |

| Yield (g) | 1.3 | 1.7 | 4.2 |

| Data adapted from a study on vinyl ester synthesis where Example 3 used neodecanoic acid to yield this compound. |

Homopolymerization and Copolymerization Chemistry of Vinyl Neodecanoate

Free-Radical Homopolymerization of Vinyl Neodecanoate

Free-radical polymerization is the primary method for producing polythis compound (PVNDc). This process can be carried out using various techniques, including bulk, solution, and emulsion polymerization. acs.orgacs.org

Kinetics and Mechanistic Studies of this compound Homopolymerization

The kinetics of this compound homopolymerization have been the subject of detailed investigation. Studies have explored the mechanism of free-radical polymerization in different environments. For instance, research on the bulk free-radical polymerization of this compound has provided insights into the reaction kinetics and molecular weight distributions over a range of temperatures (50–90 °C). acs.org These studies often employ techniques like pulsed-laser polymerization to elucidate kinetic parameters.

Kinetic studies have also delved into the complexities of the polymerization process, such as the influence of retardative chain transfer when polymerized in the presence of other substances like polybutadiene (B167195). acs.orgresearchgate.net In such systems, the polymerization rate of the vinyl ester is significantly retarded. acs.orgresearchgate.net This is attributed to a mechanism where an alkanoate radical undergoes hydrogen transfer with polybutadiene, forming a less reactive radical species that is more likely to terminate than propagate. acs.orgresearchgate.net

Furthermore, the mechanism of emulsion polymerization of this compound, a monomer with very low water solubility, has been scrutinized. researchgate.net Despite its hydrophobicity, the polymerization can be quantitatively described by conventional mechanisms of particle formation and growth. researchgate.net These include the entry of oligomeric radicals into micelles and radical loss through desorption and termination. researchgate.net Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization, have also been successfully applied to this compound, allowing for the synthesis of polymers with controlled molecular weight and narrow polydispersity.

Influence of Reaction Conditions on Homopolymer Properties

The properties of polythis compound are significantly influenced by the conditions under which it is synthesized. The homopolymer of this compound has a glass transition temperature (Tg) of -3°C, which classifies it as a flexibilizing monomer. atamanchemicals.comacs.org

Reaction temperature is a critical parameter. For example, in free-radical polymerization, increasing the reaction temperature can affect the product's physical state and yield. Attempts to synthesize PVNDc at 65°C, 70°C, and 80°C did not yield a solid product, although an increase in viscosity was observed at 80°C. A solid product was obtained at 90°C, but with an unsatisfactory yield. acs.org

The choice of polymerization technique (e.g., bulk, solution, emulsion) also plays a crucial role. Bulk polymerization of this compound can be challenging to control due to the high heat of reaction and increasing viscosity. However, methods utilizing specific initiators under essentially adiabatic conditions have been developed to manage these challenges. Emulsion polymerization, on the other hand, is influenced by factors such as initiator and emulsifier content, which in turn affect monomer conversion and can influence the formation of fouling in continuous reactors.

The molecular architecture can be controlled using techniques like RAFT polymerization, which allows for the preparation of well-defined homopolymers and block copolymers. The properties of the final polymer, such as its self-healing and adhesive characteristics, are direct consequences of its molecular structure, which is dictated by the polymerization conditions. acs.org

Copolymerization of this compound with Diverse Monomers

This compound is frequently copolymerized with other monomers to tailor the properties of the final polymer for specific applications. atamanchemicals.comaosennewmaterial.com Its incorporation can significantly enhance properties like water and alkali resistance in the resulting copolymers. atamanchemicals.com

Reactivity Ratios Determination and Significance in Copolymer Design

The behavior of monomers in a copolymerization reaction is described by their reactivity ratios (r1 and r2). These ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (homopolymerization) or the other monomer (copolymerization). The determination of these reactivity ratios is crucial for predicting copolymer composition and designing polymers with desired properties. Different methods, such as the Fineman-Ross, Kelen-Tudos, and Mayo-Lewis procedures, as well as non-linear least-squares fitting, are used to estimate these values from experimental data. ekb.eg

The product of the reactivity ratios (r1r2) provides insight into the copolymerization behavior. If r1r2 is close to 1, the copolymerization is considered ideal, and the monomers are randomly distributed along the polymer chain. A value of r1r2 less than 1 suggests a tendency towards alternating copolymerization, while a value greater than 1 indicates a tendency towards block copolymerization.

This compound and vinyl acetate (B1210297) exhibit very similar reactivity in radical polymerization, which leads to the formation of random copolymers. atamanchemicals.comaosennewmaterial.com This is highly advantageous as it allows the unique properties of this compound to be effectively distributed throughout the polymer backbone. atamanchemicals.com The reactivity ratios for the copolymerization of this compound (VeoVa 10) and vinyl acetate are close to ideal. atamanchemicals.comaosennewmaterial.com

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1*r2 | System |

| This compound | Vinyl Acetate | 0.99 | 0.92 | 0.91 | Radical Polymerization |

| Vinyl neononanoate | Vinyl Acetate | 0.94 | 0.96 | 0.90 | Radical Polymerization |

This table presents reactivity ratios for the copolymerization of this compound and its analogue, vinyl neononanoate, with vinyl acetate. The data indicates a nearly ideal random copolymerization behavior.

The incorporation of this compound into vinyl acetate polymers significantly improves their hydrolytic stability. atamanchemicals.com The bulky, highly branched structure of the neodecanoate group provides a steric "umbrella effect," protecting adjacent acetate groups from hydrolysis, which is particularly important for applications on alkaline substrates. Copolymers of vinyl acetate and this compound are used in a variety of applications, including paints, coatings, and adhesives. aosennewmaterial.comaosennewmaterial.comontosight.ai

This compound is also commonly copolymerized with acrylic monomers such as butyl acrylate (B77674) and 2-ethylhexyl acrylate to produce high-performance latices. atamanchemicals.com While there is a difference in reactivity between this compound and acrylate monomers, they can still be effectively copolymerized via emulsion polymerization. The incorporation of this compound into acrylic polymers enhances their hydrophobicity, water resistance, and alkali resistance. atamanchemicals.com

For example, modifying butyl acrylate-methyl methacrylate (B99206) copolymers with this compound has been shown to significantly improve their resistance to alkaline hydrolysis. Similarly, replacing some of the more hydrophobic 2-ethylhexyl acrylate with this compound in a methyl methacrylate/2-ethylhexyl acrylate copolymer leads to a reduction in the water vapor transmission rate. These modified acrylic polymers find use in demanding applications such as anti-corrosion paints, wood coatings, and elastomeric roof coatings. atamanchemicals.com

Research has also explored the development of terpolymers, for instance, by copolymerizing vinyl acetate, this compound, and tert-butyl acrylate for wood adhesive applications.

Copolymerization with Styrenic Monomers

The copolymerization of this compound with styrenic monomers, such as styrene (B11656), presents a notable challenge due to the significant difference in the reactivity ratios of the two monomers. This disparity often leads to a tendency to form separate homopolymers rather than a uniform copolymer. To achieve a more uniform copolymer, careful control of feeding strategies during polymerization is necessary, which in turn requires precise knowledge of the monomer reactivity ratios.

A study utilizing the error-in-variables-method (EVM) to analyze the free-radical copolymerization of styrene (M1) and this compound (M2) in solution determined the reactivity ratios to be r1 = 28.60 and r2 = 1.23. The large value of r1 indicates that the styryl radical adds to a styrene monomer much more readily than to a this compound monomer. Conversely, the r2 value suggests that the this compound radical has a slightly higher preference for adding to its own monomer type. This significant difference underscores the difficulty in achieving random copolymerization.

Despite these challenges, this compound has been successfully copolymerized with styrene in specific applications. For instance, a shape memory polymer has been formulated by reacting styrene with this compound in the presence of a crosslinking agent like divinyl benzene (B151609) and an initiator such as benzoyl peroxide. google.com The composition of such a polymer can be tailored to achieve a desired glass transition temperature (Tg) suitable for specific applications. google.com

Table 1: Reactivity Ratios for Styrene/Vinyl Neodecanoate Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Method of Determination |

|---|---|---|---|---|

| Styrene | This compound | 28.60 | 1.23 | Error-in-Variables-Method (EVM) |

Graft Copolymerization onto Elastomeric Backbones (e.g., Polybutadiene, Polyisoprene)

The kinetics of the bulk free-radical polymerization of this compound in the presence of low molecular weight polybutadiene have been studied over a temperature range of 50-90 °C. acs.orgresearchgate.net The choice of initiator plays a crucial role in the grafting efficiency. Initiators that produce oxyl radicals, such as benzoyl peroxide (BPO), are more effective at promoting grafting onto polybutadiene compared to initiators like azobisisobutyronitrile (AIBN). acs.org AIBN-derived radicals are reported to be less reactive in abstracting hydrogen atoms. acs.org

Kinetic studies have yielded Arrhenius parameters for the chain transfer to polybutadiene, although with high uncertainty. The rate coefficient for transfer to polybutadiene (ktr,P) was determined to be 106.9 dm3 mol-1 s-1 exp(−27.6 kJ mol-1/RT). researchgate.net This suggests that the rate-determining step could be either the diffusion of the macroradical to a hindered site on the polybutadiene chain or the chemical step of hydrogen abstraction itself, which would have an unusually low activation energy. acs.orgresearchgate.net Similar retardative effects and evidence of extensive grafting have also been observed in the polymerization of this compound in the presence of polyisoprene.

Table 2: Kinetic Parameters for Grafting this compound onto Polybutadiene

| Parameter | Value | Temperature Range (°C) | Notes |

|---|---|---|---|

| Arrhenius Pre-exponential Factor (A) | 106.9 dm3 mol-1 s-1 | 50-90 | For chain transfer to polybutadiene (ktr,P). researchgate.net |

| Activation Energy (Ea) | 27.6 kJ mol-1 | 50-90 | For chain transfer to polybutadiene (ktr,P). researchgate.net |

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP) in this compound Copolymerization

Controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have been successfully employed to synthesize well-defined polymers and copolymers of this compound. umn.edu These methods offer excellent control over molecular weight, polydispersity, and polymer architecture, which is often difficult to achieve with conventional free-radical polymerization. umn.edusigmaaldrich.com

RAFT polymerization is particularly well-suited for vinyl esters like this compound. researchgate.net The technique utilizes a chain transfer agent (CTA), often a thiocarbonylthio compound, to reversibly deactivate propagating radical chains. umn.edusigmaaldrich.com This process allows for the simultaneous growth of polymer chains, leading to polymers with narrow molecular weight distributions and the ability to form block copolymers. umn.edu For the RAFT polymerization of this compound, commercially available RAFT agents such as ethylxanthogenacetic acid have been used effectively. The block copolymerization of vinyl acetate and this compound has been achieved using isopropylxanthic disulfide as a CTA precursor, demonstrating the living nature of the polymerization through a stepwise increase in molecular weight and a narrow molecular weight distribution of the final product.

ATRP has also been explored, particularly for grafting vinyl esters from polymer backbones. For example, polymethyl methacrylate has been grafted onto an ethylene-vinyl acetate (EVA) copolymer via an ATRP method, indicating the potential for creating complex architectures involving vinyl esters. While direct ATRP of this compound is less common, the principles have been applied in related systems, such as the facile ATRP of hydrophilic methacrylates in aqueous media, which showcases the versatility of this technique. The success of these controlled polymerization methods opens up possibilities for creating advanced materials with tailored properties based on this compound.

Table 3: Examples of Controlled Polymerization of this compound

| Polymerization Technique | Monomers | Chain Transfer Agent (CTA) / Catalyst System | Key Findings |

|---|---|---|---|

| RAFT | This compound | Ethylxanthogenacetic acid | Synthesis of well-defined poly(this compound) with controlled molecular weight. |

| RAFT | Vinyl Acetate, this compound | Isopropylxanthic disulfide / AIBN | Controlled/"living" block copolymerization with narrow molecular weight distribution. |

| ATRP | Grafting of Polymethyl Methacrylate from EVA | CuCl / bipyridine | Successful grafting, demonstrating the applicability of ATRP for creating graft copolymers with vinyl ester components. |

Polymerization Thermodynamics and Molecular Weight Control

The thermodynamics of this compound polymerization are influenced by factors such as monomer structure and reaction conditions. The highly branched structure of the neodecanoate group can affect the enthalpy and entropy of polymerization. While specific thermodynamic data for this compound homopolymerization is not extensively detailed in the provided literature, general principles of vinyl polymer thermodynamics apply. The feasibility of polymerization versus depolymerization is governed by the Gibbs free energy change, with lower temperatures generally favoring polymerization. rsc.org

Molecular weight control is a critical aspect of this compound polymerization and is significantly enhanced by using controlled/living polymerization techniques. umn.edusigmaaldrich.com In conventional free-radical polymerization, chain transfer reactions to the monomer, polymer, and solvent can lead to branching and a broad molecular weight distribution. acs.org This is particularly relevant in vinyl ester polymerizations.

In contrast, methods like RAFT polymerization provide excellent control over the molecular weight and its distribution (polydispersity). umn.edu In an ideal RAFT polymerization, the molecular weight of the polymer increases linearly with monomer conversion. sigmaaldrich.com This is because the number of polymer chains is determined by the initial concentration of the chain transfer agent (CTA). umn.edu By adjusting the ratio of monomer to CTA, the final molecular weight can be predicted and controlled. umn.edu For instance, in the RAFT polymerization of this compound, polymers with well-defined molecular weights and narrow polydispersities (typically below 1.5) have been successfully synthesized. umn.edu This level of control is essential for producing polymers with consistent and predictable properties for high-performance applications.

Advanced Characterization and Analytical Techniques for Vinyl Neodecanoate Polymers

Spectroscopic Methods for Structural Elucidation and Microstructure Analysis

Spectroscopy is a cornerstone for the analysis of vinyl neodecanoate polymers, offering a window into their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the detailed structure of this compound polymers. Both ¹H and ¹³C NMR are utilized to determine copolymer composition, monomer sequencing, and architectural features like branching and end-groups.

In copolymers, the relative integration of specific NMR signals from each monomer unit allows for the precise calculation of the copolymer composition. For instance, in copolymers of this compound (VNDc) and vinyl acetate (B1210297) (VAc), the distinct signals of the protons or carbons in the respective monomer units can be quantified to establish their molar ratio within the polymer chain. researchgate.netacs.org

Furthermore, NMR is instrumental in studying chain transfer reactions, which lead to branching. acs.orgacs.org Analysis of ¹³C NMR spectra can identify and quantify branches formed by hydrogen abstraction from the polymer backbone or side groups. acs.org This is particularly relevant in free-radical polymerization of vinyl esters.

The architecture of more complex structures, such as block copolymers, can also be confirmed. researchgate.net By analyzing the NMR spectra of the initial macro-chain transfer agent and the final block copolymer, the successful chain extension can be verified. For example, Diffusion-Ordered NMR Spectroscopy (DOSY) can demonstrate the formation of a true block copolymer, which will show a single diffusion coefficient, as opposed to a blend of homopolymers.

Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups present in this compound polymers. Fourier Transform Infrared (FTIR) spectroscopy is commonly used to confirm the successful copolymerization and to characterize the resulting polymer structure. researchgate.net

The IR spectrum of a this compound-containing polymer will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically in the region of 1730-1740 cm⁻¹. Other characteristic peaks include those for C-O stretching and C-H bending and stretching vibrations of the aliphatic neodecanoate chain. The disappearance of peaks associated with the vinyl group's C=C double bond (around 1645 cm⁻¹) in the polymer spectrum confirms that polymerization has occurred.

Raman spectroscopy provides complementary information and is particularly useful for studying the polymer backbone and symmetry. Together, these vibrational spectroscopy techniques offer a rapid and effective means of confirming the chemical identity and functional group composition of this compound polymers. acs.org

Table 1: Characteristic IR Absorption Bands for this compound Polymers

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2960, ~2870 | C-H Stretching | Alkyl (CH₃, CH₂) |

| ~1735 | C=O Stretching | Ester |

| ~1465, ~1380 | C-H Bending | Alkyl (CH₃, CH₂) |

| ~1150 | C-O Stretching | Ester |

Mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, is a valuable tool for the characterization of polymers, including those containing this compound. It provides information on the absolute molecular weight, the molecular weight distribution, and, crucially, the structure of the end-groups.

This technique is especially powerful when analyzing polymers synthesized via controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net In these systems, the polymer chains are expected to retain the RAFT agent fragment as an end-group. MALDI-TOF MS can confirm the presence of these specific terminal groups, providing evidence for the controlled nature of the polymerization. The resulting mass spectrum shows a series of peaks where the mass of each peak corresponds to the mass of the initiator fragment, plus a specific number of monomer units, plus the mass of the end-group fragment. This detailed analysis helps to verify the polymerization mechanism and the fidelity of the chain ends. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Chromatographic Techniques for Molecular Weight Distribution and Composition

Chromatography is indispensable for separating and analyzing polymer molecules based on their size and chemical composition.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution (MWD) of polymers. acs.org GPC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster from the chromatography column, while smaller molecules elute more slowly.

The analysis provides several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw/Mn. researchgate.net A low dispersity value (close to 1.0) indicates a narrow molecular weight distribution, which is characteristic of a well-controlled polymerization process.

In the study of this compound polymers, GPC is routinely used to monitor the progress of polymerization, with molecular weight typically increasing with monomer conversion. It is also used to confirm the successful synthesis of block copolymers, where a clear shift to higher molecular weight is observed after the polymerization of the second block. researchgate.net

Table 2: Example GPC Data for a this compound-Containing Polymer This table presents hypothetical but representative data for illustrative purposes.

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ = Mw/Mn) |

| Poly(this compound) Homopolymer | 15,500 | 24,800 | 1.60 |

| PVAc-b-PVNDc Block Copolymer | 28,300 | 38,200 | 1.35 |

Thermal Analysis of this compound-based Polymers

Thermal analysis techniques are employed to measure the physical and chemical properties of materials as a function of temperature. For this compound polymers, this provides critical information on their service temperature range and thermal stability.

Differential Scanning Calorimetry (DSC) is the primary method for determining the glass transition temperature (Tg) of polymers. researchgate.netradtech.org The Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The homopolymer of this compound has a low glass transition temperature, reported to be -3 °C. radtech.orgpcimag.comatamanchemicals.com This makes it a flexibilizing or softening co-monomer in copolymer systems. pcimag.com The Tg of a this compound copolymer can be tailored by adjusting the type and amount of the co-monomers. researchgate.netpcimag.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability of polymers and their degradation profile. researchgate.net A TGA curve shows the temperatures at which the polymer begins to decompose and the percentage of weight loss at each stage. Copolymers containing the bulky, highly branched neodecanoate structure are noted for their good thermal stability.

Table 3: Glass Transition Temperatures (Tg) of this compound Polymers

| Polymer System | Tg (°C) | Analytical Method | Reference |

| Poly(this compound) Homopolymer | -3 | DSC | pcimag.com, atamanchemicals.com |

| Poly(this compound) Homopolymer | -1 | DSC | radtech.org |

| Starch stabilized Poly(vinyl acetate-co-vinyl neodecanoate-co-methyl methacrylate) | >25.5 | DSC | researchgate.net |

Differential Scanning Calorimetry (DSC) for Glass Transition and Phase Behavior

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal properties of polymers, including those containing this compound. hu-berlin.de By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can precisely determine the glass transition temperature (Tg) and study the phase behavior of complex polymer systems. hu-berlin.de The glass transition is a reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state, characterized by a step-like change in the heat flow versus temperature curve. hu-berlin.de

For this compound, its incorporation into a polymer backbone significantly influences the final Tg of the material. The homopolymer of this compound exhibits a low glass transition temperature of approximately -3 °C, which makes it a flexibilizing or softening monomer. radtech.org When copolymerized with harder monomers, such as methyl methacrylate (B99206) or vinyl acetate, the resulting polymer's Tg can be tailored for specific applications.

DSC is particularly valuable for analyzing the phase behavior of this compound copolymers and blends. For instance, in studies of natural rubber latexes grafted with methyl methacrylate (MMA) and this compound, DSC has been used to investigate phase mixing. The analysis revealed changes in viscoelastic behavior that were consistent with the presence of a high-Tg poly(methyl methacrylate) phase, indicating a degree of phase separation. The extent of this phase mixing was found to be dependent on the this compound content. Similarly, in starch-stabilized polyvinyl acetate-vinyl neodecanoate-methyl methacrylate (PVAc-VeoVa10-MMA) copolymers, DSC analysis demonstrated a significant increase in the glass transition temperature compared to controls, highlighting the impact of the stabilizer on the polymer's thermal properties. researchgate.net

The table below summarizes glass transition temperatures for this compound homopolymers and related copolymers as determined by DSC analysis in various studies.

| Polymer System | Glass Transition Temperature (Tg) | Reference(s) |

| Poly(this compound) Homopolymer | -3 °C | radtech.org |

| Poly(this compound)/MMA/BA/AA Copolymer (60:35:2:3) | MFFT of 32 °C* | |

| Starch-stabilized PVAc-VeoVa10-MMA Copolymer | Substantial increase in Tg noted | researchgate.net |

| Natural Rubber grafted with PMMA and this compound | Showed multiple transitions, indicating phase mixing | |

| Note: MFFT (Minimum Film Forming Temperature) is closely related to Tg. |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for assessing the thermal stability and degradation profile of polymeric materials, including those incorporating this compound. The resulting data, typically plotted as a TGA curve of mass versus temperature, reveals the onset temperature of degradation, the rate of decomposition, and the amount of residual mass.

The inclusion of this compound in polymer structures can influence their thermal stability. Its highly branched, bulky alkyl group provides steric hindrance, which can protect the ester linkage from thermal cleavage. Research on poly(octadecyl acrylate-co-vinyl neodecanoate) (PODA-co-VND) copolymers used in nanocomposites showed that the copolymer nanocomposites exhibited higher thermal stability compared to the copolymers alone, an enhancement that was quantified using TGA.

TGA is used to determine key parameters for material performance, such as the maximum service temperature and the composition of multicomponent systems through multi-step degradation profiles. For example, the thermal degradation of polymers like polyvinyl chloride (PVC) often occurs in distinct stages, such as dehydrochlorination followed by the breakdown of the polymer backbone, which can be clearly identified in a TGA thermogram. researchgate.net While specific TGA curves for this compound homopolymers are not widely detailed in the provided literature, the technique is consistently applied to its copolymers to evaluate their performance. For instance, in a typical dynamic TGA experiment, a sample is heated at a constant rate (e.g., 10 °C/min) in an inert (nitrogen) or oxidative (air) atmosphere to characterize its degradation behavior.

The following table illustrates the type of data obtained from TGA for evaluating the thermal stability of polymers, based on general polymer analysis principles.

| Parameter | Description | Typical Application for this compound Polymers |

| Onset of Degradation (T_onset) | The temperature at which significant mass loss begins. | To determine the upper temperature limit for processing and application of this compound-containing coatings, adhesives, or composites. |

| Temperature of Maximum Decomposition Rate | The temperature at which the rate of mass loss is highest, identified by the peak of the derivative TGA curve (DTG). | To understand the kinetics of degradation and the stability of different copolymer formulations. |

| Residual Mass (%) | The percentage of the initial mass remaining at the end of the analysis. | To quantify inorganic filler content or char formation, which can be relevant in fire-retardant formulations containing this compound. |

| Mass Loss at Specific Temperatures | The percentage of mass lost at predefined temperatures. | To compare the relative stability of different polymer formulations under specific thermal conditions. |

Rheological Characterization of this compound Polymer Systems

Viscoelastic Properties of Polymer Melts and Solutions

The rheological characterization of this compound polymer systems provides crucial insights into their processability and end-use performance. Viscoelasticity, the property of materials that exhibit both viscous and elastic characteristics when undergoing deformation, is fundamental to understanding these polymers. The viscoelastic properties of polymer melts and solutions containing this compound are often studied as a function of temperature, frequency, and composition. researchgate.net

The incorporation of this compound into polymer systems significantly modulates their viscoelastic behavior. In studies of natural rubber latexes grafted with methyl methacrylate (MMA) and this compound, dynamic mechanical analysis was used to probe viscoelastic properties. The results showed that increasing the content of this compound promoted a higher degree of phase mixing between the poly(methyl methacrylate) and natural rubber phases. researchgate.net This change in morphology directly impacts the material's storage modulus (G'), loss modulus (G''), and tan delta, providing a link between the chemical composition and the mechanical response of the final polymer film.

Flow Behavior and Rheological Modeling

The flow behavior of polymer systems containing this compound is a critical aspect of their characterization, determining how they behave during manufacturing, application, and in their final form. These polymers are often key components in formulations where precise control of viscosity and flow is required.

A notable example is the use of Acrylates/Vinyl Neodecanoate Crosspolymer as a rheology modifier in aqueous systems. scribd.com This type of polymer is an alkali-swellable anionic acrylic polymer emulsion (ASE). In its acidic, unneutralized state, it has a low viscosity. Upon neutralization, the polymer chains uncoil and swell due to ionic repulsion, leading to a significant and instantaneous thickening of the formulation. This crosspolymer is specifically designed to impart a "short pseudoplastic flow," also known as shear-thinning behavior. scribd.com This means the material has a high viscosity at rest or under low shear (ensuring stability and suspension of particles) but flows easily when high shear is applied (e.g., during pumping, mixing, or spreading).

This shear-thinning behavior is crucial in many applications. In paints and coatings, it allows for good sag (B610663) resistance on vertical surfaces while enabling smooth application by brush or roller. In personal care products, it provides a stable, rich texture in the container that breaks and spreads easily on the skin. scribd.com The flow behavior of poly(octadecyl acrylate-co-vinyl neodecanoate) copolymers is also central to their function as pour point depressants and flow improvers for crude oil, where they modify the crystallization of waxes to maintain fluidity at low temperatures.

The properties of a typical rheology modifier based on a this compound crosspolymer are summarized below.

| Property | Description | Reference(s) |

| INCI Name | Acrylates/Vinyl Neodecanoate Crosspolymer | scribd.com |

| Ionic Nature | Anionic | scribd.com |

| Rheology Profile | Short, smooth flow; Pseudoplastic (shear-thinning) | scribd.com |

| Activation Mechanism | Thickens instantaneously upon neutralization (alkali-swellable) | scribd.com |

| Key Function | Provides viscosity control and suspension of particulates in aqueous formulations. | |

| Processing | Cold-processable liquid, allowing for increased manufacturing efficiency. | scribd.com |

Structure Property Relationships in Vinyl Neodecanoate Derived Polymers

Correlating Monomer Branching and Polymer Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a critical property of polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The incorporation of vinyl neodecanoate as a comonomer has a distinct effect on the Tg of the resulting polymer. The homopolymer of this compound has a low Tg of approximately -3 °C. wikipedia.org

For instance, in copolymers with vinyl acetate (B1210297), which has a homopolymer Tg of +38 °C, the inclusion of this compound effectively plasticizes the polymer, reducing its brittleness at ambient temperatures. atamankimya.com By adjusting the ratio of this compound to other comonomers like vinyl acetate or acrylates, the Tg of the final polymer can be precisely tailored to meet the requirements of specific applications, from flexible coatings to rigid adhesives.

A study comparing the Tg of various homopolymers, including this compound, highlights its relatively low value compared to other monomers, which contributes to its flexibilizing effect in copolymers. radtech.org

Table 1: Glass Transition Temperatures (Tg) of Homopolymers radtech.org

| Homopolymer | Tg (°C) |

| This compound | -3 |

| ACE (Adduct of Acryclic Acid with Glycidyl Neodecanoate) | -1 |

| HEI | 28 |

| DHEI | 14 |

| LIPE | -7 |

| DIPE | 13 |

Impact of Polymer Architecture and Composition on Performance Attributes

The architecture and composition of polymers containing this compound are pivotal in determining their performance characteristics, including durability, flexibility, and resistance to environmental factors. atamankimya.com this compound is rarely used as a homopolymer due to its low Tg, which results in a soft and tacky material. atamankimya.com Instead, it is almost always copolymerized with other monomers, such as vinyl acetate and various acrylates, to create polymers with a balanced set of properties. wikipedia.org

In acrylic polymer systems, this compound modification allows for the inclusion of lower-cost vinyl acetate monomer without a significant compromise in performance. These terpolymers, often composed of this compound, vinyl acetate, and an acrylate (B77674) monomer like butyl acrylate or 2-ethylhexyl acrylate, offer a synergistic combination of properties. The this compound provides hydrophobicity and durability, the acrylate contributes flexibility and adhesion, and the vinyl acetate helps to control costs. This versatility allows for the design of binders for a wide range of applications, including high-performance paints and adhesives.

Furthermore, the pendant C10 side-chain of the this compound allows for chain entanglement, which increases the cohesive properties of the polymer. This leads to improved scrub and shear resistance in coatings and adhesives.

Hydrolytic Stability Mechanisms and Alkali Resistance

One of the most significant advantages of incorporating this compound into polymer systems is the remarkable improvement in hydrolytic stability and alkali resistance. atamankimya.com This is particularly crucial for coatings applied to alkaline substrates such as concrete, plaster, and masonry, which can cause the hydrolysis of conventional ester-based polymers, a phenomenon known as saponification.

The exceptional stability of this compound-containing polymers stems from the unique, highly branched structure of the neodecanoic acid moiety. atamankimya.com This bulky, tertiary-substituted α-carbon structure creates a powerful steric shield, often referred to as the "umbrella effect". atamankimya.com This "umbrella" physically protects the ester linkage of the this compound monomer itself from attack by hydroxyl ions. atamankimya.com

Experimental data confirms the superior alkali resistance of this compound copolymers. For example, a comparison of a vinyl acetate/vinyl neodecanoate (85/15) copolymer with a vinyl acetate/2-ethylhexyl acrylate (85/15) copolymer shows significantly better alkali resistance for the former. The degree of hydrolysis after immersion in a sodium hydroxide (B78521) solution is a common method to quantify this resistance, with this compound-based polymers consistently showing lower levels of degradation.

Adhesion Mechanisms and Interfacial Bonding in this compound Formulations

The ability of a coating or adhesive to adhere strongly to a substrate is critical for its performance. This compound plays a significant role in enhancing the adhesion of polymer formulations, particularly on non-polar or challenging substrates.

The improved adhesion is primarily due to the hydrophobic nature of the this compound monomer. The long, branched alkyl side chain of the neodecanoate group imparts a non-polar character to the polymer. This allows for better wetting and interaction with low-energy, non-polar surfaces such as plastics and existing paint films.

In addition to promoting physical adhesion through improved wetting and intermolecular forces (van der Waals forces), the presence of this compound can also influence the mechanical adhesion. The flexibility imparted by the monomer allows the polymer to conform more closely to the microscopic irregularities of a substrate, increasing the surface area for bonding and creating a stronger mechanical interlock.

The use of this compound in combination with other monomers that have functional groups capable of chemical bonding (e.g., carboxyl groups from acrylic or methacrylic acid) can lead to a combination of adhesion mechanisms. While the this compound component ensures good physical adhesion to the bulk surface, the functional comonomers can form stronger, more specific interactions (e.g., hydrogen bonds or covalent bonds) with polar sites on the substrate. This multi-faceted approach to adhesion results in robust and durable bonding across a wide variety of materials.

Crosslinking Chemistry and Network Formation in this compound Systems

Crosslinking is a process that creates a three-dimensional polymer network, which can significantly enhance the mechanical properties, chemical resistance, and durability of a material. While this compound itself is a monofunctional monomer and does not inherently crosslink, it is often included in polymer formulations that are designed to be crosslinked through various chemical mechanisms.

One common approach is to copolymerize this compound and other primary monomers (like vinyl acetate or acrylates) with a small amount of a self-crosslinking comonomer. Examples of such comonomers include N-methylolacrylamide (NMA) and acetoacetoxy ethyl methacrylate (B99206) (AAEM). These monomers introduce reactive functional groups into the polymer backbone that can undergo crosslinking reactions under specific conditions, such as upon drying or heating.

For instance, in systems containing AAEM, crosslinking can occur at ambient temperatures through a reaction with a dihydrazide, such as adipic acid dihydrazide (ADH). This is known as keto-hydrazide crosslinking. The this compound in these systems contributes its characteristic benefits of hydrophobicity and flexibility to the crosslinked network.

In other cases, external crosslinking agents can be added to the polymer dispersion. researchgate.net For example, metal salts like aluminum nitrate (B79036) can be used to crosslink polymers containing carboxyl groups. researchgate.net Chain transfer to the polymer during polymerization can also lead to branching and the formation of a crosslinked network. Studies have investigated the kinetics of grafting this compound onto polymers like polybutadiene (B167195), a process that involves chain transfer and results in a branched or crosslinked structure.

The integration of this compound into these crosslinkable systems ensures that the final, networked polymer possesses a desirable balance of properties, including the toughness and resistance imparted by the crosslinks, as well as the water resistance, UV stability, and adhesion provided by the this compound.

Environmental Fate and Degradation Mechanisms of Vinyl Neodecanoate

Biodegradation Pathways and Biotic Interactions of Vinyl Neodecanoate

The biodegradation of this compound has been assessed through standardized testing, which indicates that the substance is not readily biodegradable. ospar.org Laboratory studies conducted under aerobic conditions show limited mineralization, suggesting persistence in environments where microbial activity is the primary degradation pathway.

According to an OECD Guideline 301D (Ready Biodegradability: Closed Bottle Test), this compound demonstrated 14-17% degradation over a 28-day period. scipoly.com Similarly, in an inherent biodegradability test (OECD Guideline 302C), the degradation was only 3-5% after 28 days. These findings classify the substance as not readily biodegradable and suggest it is also not inherently biodegradable. ospar.org While some quantitative structure-activity relationship (QSAR) models predict that this compound should biodegrade rapidly, these predictions are contradicted by the available empirical test data. ospar.org

Despite its low biodegradability, toxicity tests on microorganisms involved in wastewater treatment processes have shown no significant adverse effects. The respiration inhibition EC50 for sludge microorganisms was found to be greater than or equal to 500 mg/L in a 3-hour test, indicating low toxicity to the microbial populations responsible for biodegradation in these systems. scipoly.com

| Biodegradation Test (OECD Guideline) | Exposure Time | Result (% Degradation) | Conclusion |

|---|---|---|---|

| OECD 301D (Ready Biodegradability) | 28 days | 14 - 17% | Not Readily Biodegradable scipoly.com |

| OECD 302C (Inherent Biodegradability) | 28 days | 3 - 5% | Not Inherently Biodegradable |

Photodegradation Mechanisms under Environmental Conditions

This compound exhibits strong resistance to degradation by ultraviolet (UV) light. atamankimya.com Its molecular structure, specifically the highly branched tertiary carbon arrangement, confers a high degree of stability against photolytic degradation. This inherent stability means that direct photodegradation in the environment is not a significant fate process. westlakeepoxy.com

Polymers and coatings formulated with this compound benefit from this characteristic, showing enhanced durability and resistance to weathering and UV degradation. The mechanism of this resistance lies in the stable chemical bonds within the neodecanoate structure, which are not easily broken by the energy from environmental UV radiation. westlakeepoxy.com While general photodegradation of polymers can involve mechanisms like chain scission and free radical formation, the specific structure of this compound makes it less susceptible to these processes.

Hydrolytic Degradation Mechanisms in Aquatic Environments

This compound is highly resistant to hydrolysis, particularly under alkaline conditions. atamankimya.com This resistance is a key feature imparted by its molecular structure. The ester linkage is sterically shielded by the bulky, highly branched alkyl group (a tertiary substituted α-carbon), which prevents water molecules and hydroxide (B78521) ions from attacking the carbonyl carbon. westlakeepoxy.com

Furthermore, there is no hydrogen atom on the α-carbon, which makes the compound particularly stable against alkali-induced degradation. Expert judgment, as cited in an OECD assessment, concluded that the vinyl ester functionality is expected to be resistant to hydrolysis due to this tertiary carbon bonding and the compound's low water solubility. ospar.org Studies on copolymers containing this compound have demonstrated that its inclusion significantly enhances hydrolytic stability compared to polymers without it. atamankimya.com Consequently, significant hydrolytic degradation is considered unlikely to occur within the typical environmental pH range of 4 to 9.

Sorption and Transport Phenomena in Environmental Compartments

The environmental transport and partitioning of this compound are largely governed by its high hydrophobicity and very low water solubility. Due to these properties, when released into the environment, this compound is not expected to remain in the water column. Instead, it is predicted to partition significantly to soil and sediment.

Distribution modeling predicts that the majority of the substance will be found in soil and sediment, with very little remaining in water or air. Its low water solubility and hydrophobic nature mean it will not be readily mobile in aquatic or terrestrial systems. Instead, it is likely to be immobilized through adsorption to organic matter in soil and sediment particles. While specific data on its mobility in soil and adsorption/desorption coefficients are limited in some public documents scipoly.com, its physicochemical properties strongly indicate a tendency for sorption and limited transport in the environment.

| Environmental Compartment | Predicted Distribution (%) |

|---|---|

| Soil | ~78% |

| Sediment | ~14% |

| Water | ~7.6% |

| Air | ~0.5% |

Theoretical and Computational Studies of Vinyl Neodecanoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. While comprehensive studies focusing exclusively on the vinyl neodecanoate monomer are not extensively published, the methodology has been applied to systems integral to its polymerization.

For instance, in the context of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a technique used with vinyl esters like this compound, Time-Dependent DFT (TD-DFT) calculations have been employed. These calculations help in assigning the electronic spectra of control agents such as dixanthogens, which are crucial for mediating the polymerization process. Understanding the electronic transitions in these molecules is key to optimizing the RAFT process for monomers like this compound.

DFT has also been used to probe the interactions between polymers and other substances. In studies of related copolymers, DFT calculations have demonstrated that modifications to polymer structure can decrease polymer-polymer interactions, a factor that influences solubility and phase behavior. Such computational approaches could theoretically be applied to poly(this compound) systems to predict their interactions with solvents or other additives.

Table 7.1: Application of Quantum Chemical Calculations in Vinyl Ester Systems

| Computational Method | System Studied | Purpose of Calculation | Research Context |

| Time-Dependent DFT (TD-DFT) | Dixanthogen (B1670794) molecules | Assignment of electronic spectra | RAFT polymerization of vinyl esters |

| Density Functional Theory (DFT) | Copolymers | Analysis of polymer-polymer and polymer-CO2 interactions | Investigation of polymer solubility |

| Density Functional Theory (DFT) | Polynorbornene (PNB) Trimers | Evaluation of force fields for strained polymer backbones | Development of accurate simulation models |

Molecular Dynamics (MD) Simulations of Polymer Behavior and Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the macroscopic properties of polymer systems based on their microscopic behavior.

Coarse-grained MD simulations have been used to design complex polymer systems, such as two-phase polymer nanocomposites intended for recycling. This approach simplifies the molecular representation to study large-scale phenomena like performance changes during recycling processes. In a different application, MD simulations were employed to investigate the development of bio-based pressure-sensitive adhesives, where monomers like 2-ethylhexyl acrylate (B77674) were computationally replaced with bio-based alternatives. This type of simulation helps in predicting properties like glass transition temperatures and surface energies of new polymer formulations, a methodology directly applicable to this compound-based systems. The interaction between polymer chains and the resulting aggregation behavior in copolymers have also been confirmed at a molecular level using MD simulations, validating experimental observations.

The formation of crosslinked polymer networks is a critical process for many applications. Star polymers, which can be synthesized using this compound, have been used as stabilizers in the suspension polymerization of crosslinked poly(this compound)/ethylene (B1197577) glycol dimethacrylate microspheres.

MD simulations are particularly useful for understanding the dynamics of these curing processes. Recent simulations of vitrimer-based crosslinked systems have shown that at high exchange rates, traditional predictive theories for gel points and molecular properties, such as the Flory and Macosko–Miller theories, may no longer be applicable. These advanced simulations reveal that an increase in reaction temperature can promote exchange rates, leading to the formation of more uniform cross-linked structures. They also show that at higher yields, an increase in intramolecular reactions can complicate the final network structure.

The arrangement of polymer chains (microstructure) and their spatial orientation (conformation) are key determinants of a material's properties. MD simulations have been combined with experimental techniques and Monte Carlo simulations to understand the relationship between tailored polymer architecture and the resulting morphology in complex dendrimer-like block copolymers.

In studies of vinyl-addition polynorbornenes, MD simulations were used to directly link the bulk properties of the material to the stereochemistry of the polymer backbone. These simulations required careful parameterization of the force fields, benchmarked against DFT calculations, to accurately represent the strained conformations of the polymer chains. The results indicated that different stereochemistries (e.g., meso vs. racemo) lead to distinct chain conformations, from extended and highly entangled to more compact and rigid structures. This type of detailed conformational and microstructural analysis is essential for designing polymers with specific properties.

Table 7.2: Findings from MD Simulations of Polymer Systems

| Polymer System | Simulation Type | Key Finding | Reference |

| Acrylamide Copolymers | Molecular Dynamics | Confirmed aggregation of copolymer chains below the upper critical solution temperature (UCST). | |

| Two-Phase Polymer Nanocomposites | Coarse-Grained MD | Explored performance changes during recycling by simulating chain extension reactions. | |

| Vitrimer-based Covalent Adaptable Networks | Molecular Dynamics | Showed that traditional theories for gel point prediction are not applicable at high exchange rates. | |

| Vinyl-Addition Polynorbornenes | All-Atom & Coarse-Grained MD | Correlated backbone stereochemistry with bulk properties, revealing different chain conformations. |

Modeling of Crosslinking Networks and Curing Processes

Computational Modeling of Polymerization Kinetics and Mechanisms

Computational modeling is a powerful tool for understanding the complex kinetics of polymerization. The free-radical polymerization of this compound has been successfully modeled using conventional kinetics, with termination rate coefficients calculated from diffusion theory. researchgate.net

When this compound is polymerized in the presence of polybutadiene (B167195), the reaction is significantly retarded. researchgate.net Kinetic modeling and experimental data support a retardative chain transfer mechanism. researchgate.net In this mechanism, a growing poly(this compound) radical abstracts a hydrogen atom from the polybutadiene chain. This creates an unreactive allylic radical on the polybutadiene, which does not propagate further and instead terminates by reacting with another radical. researchgate.net The Arrhenius parameters for this transfer reaction have been determined, although with high uncertainty, suggesting the rate-determining step could be either the diffusion of the macroradical or the chemical hydrogen transfer event itself. researchgate.net

Furthermore, deterministic modeling has been applied to the high-pressure terpolymerization of ethene, vinyl acetate (B1210297), and this compound, integrating kinetics with computational fluid dynamics simulations.

Table 7.3: Arrhenius Parameters for the Transfer of this compound Radical to Polybutadiene

| Parameter | Value | Unit |

| Pre-exponential factor (A) | 106.9 | dm3 mol-1 s-1 |

| Activation energy (Ea) | 27.6 | kJ mol-1 |

| Source: Data from kinetic studies of grafting onto polybutadiene. researchgate.net |

Structure Prediction and Conformation Analysis

The three-dimensional structure of a molecule dictates its physical properties and reactivity. For this compound, its highly branched structure, featuring a tertiary substituted α-carbon, is a defining characteristic that imparts significant alkali and UV resistance to its polymers.

While detailed conformational analyses specifically for the this compound monomer are not widely published, computational methods are frequently used for such predictions in related molecules. For example, the structural and conformational properties of dixanthogen molecules, used as control agents in the RAFT polymerization of this compound, have been analyzed using a combination of experimental data and DFT calculations. Similarly, extensive DFT calculations on trimers of other vinyl polymers like polynorbornene have been used to create energy maps as a function of dihedral angles, revealing high energy barriers and steric hindrances that define the polymer's conformational freedom. These computational approaches are essential for understanding the restricted conformational freedom that can arise from specific molecular structures and for developing accurate models for larger-scale simulations. researchgate.net

Emerging Research Directions and Future Outlook for Vinyl Neodecanoate

Development of Sustainable Synthesis and Polymerization Technologies

The chemical industry is facing increasing pressure to develop greener and more sustainable manufacturing processes. For vinyl neodecanoate, this involves innovating beyond traditional synthesis routes and adopting more environmentally benign polymerization techniques.